molecular formula C14H9N3 B12046363 2,2'-Azanediyldibenzonitrile

2,2'-Azanediyldibenzonitrile

Cat. No.: B12046363
M. Wt: 219.24 g/mol
InChI Key: JGNDVMNUMRWBSN-UHFFFAOYSA-N
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Description

2,2’-Azanediyldibenzonitrile: is an organic compound with the molecular formula C14H9N3 . It is also known by its systematic name 2-2’-Iminobis-benzonitrile . This compound is characterized by the presence of two benzonitrile groups connected by an azanediyl (NH) linkage. It is commonly used as a ligand in various chemical reactions, particularly in the field of catalysis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Azanediyldibenzonitrile typically involves the reaction of benzonitrile with an appropriate amine under controlled conditions. One common method is the reaction of benzonitrile with ammonia or a primary amine in the presence of a catalyst. The reaction is usually carried out at elevated temperatures to facilitate the formation of the azanediyl linkage .

Industrial Production Methods: Industrial production of 2,2’-Azanediyldibenzonitrile follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,2’-Azanediyldibenzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,2’-Azanediyldibenzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-Azanediyldibenzonitrile in catalytic reactions involves its role as a ligand. The azanediyl linkage and nitrile groups coordinate with metal centers, facilitating the activation of C-H bonds and promoting the desired chemical transformations. The molecular targets and pathways involved depend on the specific catalytic system and reaction conditions .

Comparison with Similar Compounds

  • 3,4-Dihydroxybenzonitrile
  • Azobisisobutyronitrile
  • 4-Azabenzimidazole

Comparison: 2,2’-Azanediyldibenzonitrile is unique due to its azanediyl linkage, which provides distinct coordination properties compared to other benzonitrile derivatives. This uniqueness makes it particularly effective in specific catalytic applications, such as palladium-catalyzed reactions, where it can enhance selectivity and efficiency .

Properties

Molecular Formula

C14H9N3

Molecular Weight

219.24 g/mol

IUPAC Name

2-(2-cyanoanilino)benzonitrile

InChI

InChI=1S/C14H9N3/c15-9-11-5-1-3-7-13(11)17-14-8-4-2-6-12(14)10-16/h1-8,17H

InChI Key

JGNDVMNUMRWBSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC2=CC=CC=C2C#N

Origin of Product

United States

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